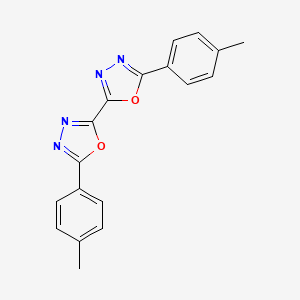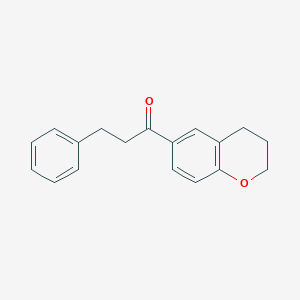![molecular formula C15H13N3O B14324069 1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one CAS No. 112175-39-0](/img/structure/B14324069.png)
1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one is a heterocyclic compound that belongs to the class of diazepines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is structurally related to benzodiazepines, which are well-known for their therapeutic effects on the central nervous system.
Métodos De Preparación
The synthesis of 1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one can be achieved through various synthetic routes. One notable method involves the ortho-directed lithiation of 3-tert-butyl or 3-tert-butoxycarbonylaminopyridine, followed by reaction with N,N-diethylbenzamide and subsequent acid hydrolysis. This process yields 3-amino-4-benzoylpyridine, which undergoes further reactions to form the desired diazepinone compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Common reagents used in these reactions include alkyllithiums for lithiation, N,N-diethylbenzamide for acylation, and various acids for hydrolysis and cyclization. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound’s interactions with biological systems are of interest for understanding its potential therapeutic effects.
Industry: Its chemical properties make it useful in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, similar to benzodiazepines, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This modulation leads to the compound’s anxiolytic and sedative effects .
Comparación Con Compuestos Similares
1-Methyl-5-phenyl-1,3-dihydro-2H-pyrido[3,4-e][1,4]diazepin-2-one is structurally similar to other diazepines, such as diazepam (Valium). its unique pyrido[3,4-e][1,4]diazepin-2-one structure differentiates it from traditional benzodiazepines. Similar compounds include:
Propiedades
Número CAS |
112175-39-0 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
1-methyl-5-phenyl-3H-pyrido[3,4-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C15H13N3O/c1-18-13-9-16-8-7-12(13)15(17-10-14(18)19)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
NJNUPWTVUAPFLC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CN=C(C2=C1C=NC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


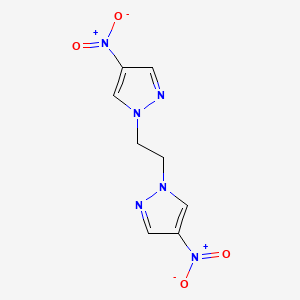

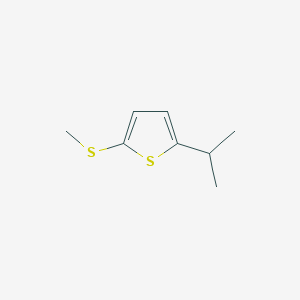



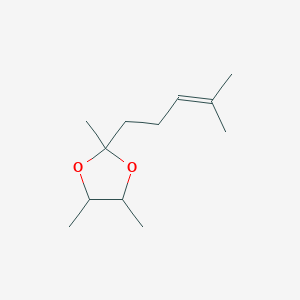
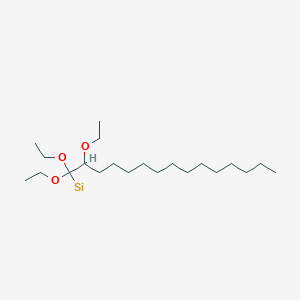
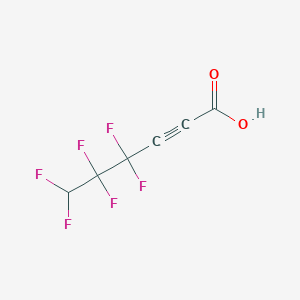
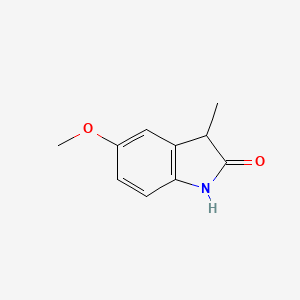
![1H-Naphtho[2,3-c]pyran-5,10-dione](/img/structure/B14324057.png)

